1,5-Diacetylindoline
Overview
Description
1,5-Diacetylindoline is an organic compound with the molecular formula C12H13NO2. It is a derivative of indole, a naturally occurring heterocyclic compound found in both plants and animals. This compound is characterized by the presence of two acetyl groups attached to the nitrogen atom and the carbon atom at position 5 of the indoline ring. It appears as a yellow to orange colored powder and is used extensively in various scientific research applications .
Mechanism of Action
Target of Action
1,5-Diacetylindoline is a derivative of indole, a naturally occurring heterocyclic organic compound found in both plants and animals It has been used as a reactant for the preparation of 5-ht1b receptor antagonists . The 5-HT1B receptor is a subtype of the 5-HT receptor that binds the neurotransmitter serotonin, and it plays a significant role in the serotonin system .
Mode of Action
It is known to be a reactant in α-arylation reactions . Arylation is a chemical process that introduces an aryl group into a molecule, which can significantly alter the molecule’s properties and interactions .
Biochemical Pathways
This compound is involved in the synthesis of N-(1-benzo[1,3]dioxol-5-yl)ethyl-, N-[1-(2,3-dihydro-benzofuran-5-yl)ethyl-, and N-[1-(2,3-dihydro-1H-indol-5-yl)ethylacrylamides as KCNQ2 opener agents . These compounds are known to affect the KCNQ2 potassium channel, which plays a crucial role in neuronal excitability . Additionally, indole derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The compound’s molecular weight (20324 g/mol) and its solid form at room temperature could potentially influence its bioavailability and pharmacokinetic profile.
Result of Action
As a reactant in the synthesis of various compounds, it contributes to the biological activities of these resultant molecules . For instance, it has been used in the preparation of 1-acyl-7-nitroindolines as L-glutamate photoreleasing agents in cerebellar granule neurons .
Biochemical Analysis
Biochemical Properties
1,5-Diacetylindoline is known to be a reactant for α-arylation reactions . It is also used in the preparation of 5-HT1B receptor antagonists . Furthermore, it is involved in the synthesis of N-(1-benzo[1,3]dioxol-5-yl)ethyl-, N-[1-(2,3-dihydro-benzofuran-5-yl)ethyl-, and N-[1-(2,3-dihydro-1H-indol-5-yl)ethylacrylamides as KCNQ2 opener agents . These interactions suggest that this compound may interact with various enzymes, proteins, and other biomolecules, although specific details of these interactions are not currently available.
Molecular Mechanism
It is known to participate in α-arylation reactions , suggesting that it may interact with biomolecules through binding interactions
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Diacetylindoline can be synthesized through several synthetic routes. One common method involves the acetylation of indoline using acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar acetylation reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
1,5-Diacetylindoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to indoline or other reduced forms.
Substitution: Electrophilic substitution reactions can occur at the indoline ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Indoline and other reduced forms.
Substitution: Various substituted indoline derivatives depending on the electrophilic reagent used.
Scientific Research Applications
1,5-Diacetylindoline has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
1,5-Diacetylindoline can be compared with other indoline derivatives, such as:
1-Acetylindoline: Lacks the second acetyl group, leading to different chemical properties and reactivity.
2,3-Diacetylindoline: Has acetyl groups at different positions, resulting in distinct biological activities and applications.
Indoline: The parent compound without any acetyl groups, exhibiting different chemical behavior and uses
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
1-(1-acetyl-2,3-dihydroindol-5-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-8(14)10-3-4-12-11(7-10)5-6-13(12)9(2)15/h3-4,7H,5-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDTZNSOMVMYKHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)N(CC2)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20390995 | |
Record name | 1,5-Diacetylindoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20390995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16078-35-6 | |
Record name | 1-(1-Acetyl-2,3-dihydro-1H-indol-5-yl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16078-35-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,5-Diacetylindoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20390995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,5-Diacetylindoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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